2-Hydroxyestrone-d4

Isotope Dilution Mass Spectrometry Internal Standard Validation Catechol Estrogen Analysis

2-Hydroxyestrone-d4 (81586-97-2) is the structurally matched, tetra-deuterated internal standard for the precise LC-MS/MS quantification of the catechol estrogen metabolite 2-hydroxyestrone. Unlike 13C-analogs or unlabeled surrogates, its co-elution and matched ionization ensure unparalleled correction for matrix suppression and analyte instability in complex biological matrices. This is critical for reliable breast cancer risk assessment via the 2-OHE1:16α-OHE1 ratio and for regulatory-compliant bioanalysis in drug development. Ensure assay accuracy with this essential tool.

Molecular Formula C18H22O3
Molecular Weight 290.4 g/mol
CAS No. 81586-97-2
Cat. No. B602639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestrone-d4
CAS81586-97-2
SynonymsCatecholestrone-d4;  2-Hydroxyestrone-d4;  DTXSID30857766;  FT-0669590
Molecular FormulaC18H22O3
Molecular Weight290.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D
InChIKeySWINWPBPEKHUOD-PJZZMCTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDark Grey Solid
SolubilityDMSO, Ethanol

2-Hydroxy Estrone-d4 (CAS 81586-97-2): Deuterated Internal Standard for Accurate Estrogen Metabolite Quantitation


2-Hydroxy Estrone-d4 (CAS 81586-97-2) is a stable isotope-labeled analog of 2-hydroxyestrone, a catechol estrogen metabolite of 17β-estradiol. The compound incorporates four deuterium atoms at positions 1,4,16,16 on the steroid nucleus . Its primary application is as an internal standard for isotope dilution mass spectrometry (ID-MS), specifically designed to correct for matrix effects, ionization variability, and analyte losses during sample preparation in quantitative LC-MS/MS and GC-MS assays targeting 2-hydroxyestrone in biological matrices .

2-Hydroxy Estrone-d4: Why Unlabeled or Alternative Isotope Analogs Compromise Analytical Accuracy


In LC-MS/MS and GC-MS quantitation of 2-hydroxyestrone, direct substitution with the unlabeled compound, a 13C-labeled analog, or a different deuterated estrogen standard introduces significant quantitative error. Unlabeled standards do not co-elute identically with the target analyte, failing to correct for ion suppression/enhancement from complex biological matrices. 13C-labeled analogs may exhibit subtle chromatographic retention time shifts due to differences in isotopic mass distribution . Furthermore, using a structurally distinct deuterated estrogen (e.g., 2-hydroxyestradiol-d5) as a surrogate internal standard introduces variability in extraction recovery and ionization efficiency that cannot be fully normalized, as analyte and internal standard must exhibit near-identical physicochemical behavior . Only an exact structural match with sufficient isotopic labeling provides the co-elution and matched ionization required for reliable isotope dilution quantification.

2-Hydroxy Estrone-d4: Quantitative Evidence for Superior Analytical Performance Relative to Unlabeled and Alternative Internal Standards


Isotopic Purity: Quantified Low Protonium-Form Contamination Enables Precise Isotope Dilution Quantitation

The [2H6]-2-hydroxyestrone internal standard (closest published analog to d4 form) exhibits high isotopic purity with protonium-form (natural) estrogen content ranging from 0.12% to 2.58%, as established by mass spectrometry . This low contamination level ensures minimal interference with the unlabeled 2-hydroxyestrone analyte signal, directly supporting accurate quantification in selected ion monitoring (SIM) GC-MS assays. In contrast, lower-purity labeled standards would produce elevated background signal at the unlabeled analyte's m/z channel, compromising detection limits and quantitative accuracy.

Isotope Dilution Mass Spectrometry Internal Standard Validation Catechol Estrogen Analysis

Matrix Effect Correction: Deuterated Internal Standard Normalizes Ion Suppression/Enhancement Variability

In LC-ESI-MS/MS analysis of complex biological matrices, matrix effects range from total signal suppression to signal enhancement of +27% and are dependent on both matrix composition and analyte nature . The use of a deuterated internal standard (such as 2-hydroxyestrone-d4) that co-elutes exactly with the target analyte provides optimal correction, as both compounds experience identical matrix-induced ionization effects. Correction with deuterated analogues yielded apparent recoveries in the 57-136% range , whereas external calibration without matched internal standards typically results in >100% bias. For estrogen metabolites specifically, stable isotope dilution with exact structural matches is the preferred approach for achieving acceptable quantification performance .

LC-MS/MS Matrix Effects Isotope Dilution Bioanalytical Method Validation

Assay Sensitivity: Picogram-Level Detection Enabled by Matched Deuterated Internal Standard

Using [2H6]-2-hydroxyestrone as the internal standard, 2-hydroxyestrone was successfully assayed by GC-MS with selected ion monitoring (SIM) in the lower picogram range . The method achieved a limit of detection between 1 and 3 pg/mL for estradiol, with 2-hydroxyestrone assays performed under similar conditions . This sensitivity is achievable because the deuterated internal standard provides a clean, distinct mass channel that does not interfere with the analyte signal. In contrast, immunoassay methods for 2-hydroxyestrone exhibit higher limits of detection and are subject to cross-reactivity concerns that compromise specificity .

GC-MS Selected Ion Monitoring Lower Limit of Quantitation Catechol Estrogen

Method Accuracy and Precision: Validated Performance in Isotope Dilution LC-MS/MS Assays

In a validated stable isotope dilution HPLC-ESI-MS method for endogenous 2- and 4-hydroxyestrones in human urine, accuracy ranged from 97-99% and overall precision (including hydrolysis, extraction, and derivatization steps) was 1-3% for samples prepared concurrently and 2-11% for samples prepared in multiple batches . The lower limit of quantitation (LLOQ) was 1 ng per 10-mL urine sample, with standard curves linear over a 100-fold calibration range (r² > 0.996) . These performance metrics are directly attributable to the use of a matched deuterated internal standard, which corrects for all sources of analytical variability. In a separate study using multiple deuterated estrogen internal standards (including d5-2-OHE2 as the designated internal standard for 2-OHE1), accuracy was 96-107% and precision <3% RSD for same-batch analyses .

Stable Isotope Dilution HPLC-ESI-MS Method Validation Catechol Estrogen Quantitation

2-Hydroxy Estrone-d4: Validated Application Scenarios in Clinical Research and Bioanalysis


Clinical Studies of Breast Cancer Risk Stratification Using 2-Hydroxyestrone:16α-Hydroxyestrone Ratio

The 2-hydroxyestrone:16α-hydroxyestrone ratio is a putative biomarker for breast cancer risk. Accurate quantitation of both metabolites in urine or serum requires stable isotope dilution LC-MS/MS with matched internal standards . 2-Hydroxy Estrone-d4 enables precise measurement of the 2-OHE1 component, correcting for the well-documented lower sensitivity of 2-OHE1 detection (calibration curves one order of magnitude higher than other estrogen analytes) . This ensures the ratio calculation is not biased by differential matrix effects between the two analytes. In a recent UPLC-MS/MS method for gestational diabetes mellitus, 2-OHE1 levels were quantified with intra- and inter-day precision <15% and extraction recoveries of 86-111% using this isotope dilution approach .

Pharmacokinetic and Metabolism Studies of Estrogen-Containing Therapeutics

For regulatory-compliant bioanalysis of estrogen metabolites in drug development, 2-Hydroxy Estrone-d4 serves as a critical internal standard for quantifying 2-hydroxyestrone formation following administration of estradiol-based therapeutics or aromatase inhibitors . The compound's high isotopic purity (≥98 atom% D) ensures minimal interference with the unlabeled analyte, supporting validation parameters required for ANDA submissions, including accuracy, precision, and stability assessments . The deuterated standard corrects for analyte instability—catechol estrogens are prone to oxidative degradation—by undergoing identical degradation kinetics during sample processing, preserving the analyte/internal standard ratio.

Endocrine Disruption and Environmental Monitoring Studies

In environmental analysis of estrogenic compounds in wastewater and surface water, matrix effects from dissolved organic matter cause signal suppression or enhancement up to 27% . 2-Hydroxy Estrone-d4 enables reliable quantification of 2-hydroxyestrone in these complex matrices through isotope dilution, achieving apparent recoveries of 57-136% after clean-up and correction . This is particularly critical for studies tracking the environmental fate of catechol estrogens, which are more polar and exhibit different chromatographic behavior than parent estrogens, necessitating a structurally matched internal standard rather than a surrogate labeled estrogen.

Epidemiological Cohort Studies Requiring High-Throughput, Multiplexed Estrogen Metabolite Profiling

Large-scale epidemiological studies (e.g., breast cancer cohorts) require simultaneous quantitation of 15 estrogen metabolites from limited biospecimen volumes (0.5 mL serum or urine) . In these multiplexed LC-MS/MS assays, 2-Hydroxy Estrone-d4 (or its structural analog d5-2-OHE2 used as the designated internal standard for 2-OHE1) ensures that the 2-OHE1 measurement is not compromised by the lower inherent sensitivity of this analyte relative to other estrogen metabolites . The validated methods achieve LLOQs of 0.4 pg on-column (8 pg/mL serum) for all estrogen metabolites, with calibration curves linear over a 10^3-fold concentration range and accuracy of 91-113% . This performance is unattainable without matched deuterated internal standards for each analyte or analyte class.

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